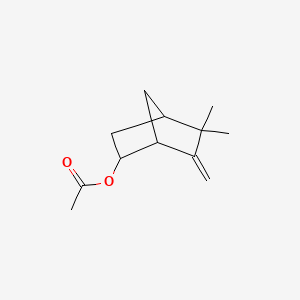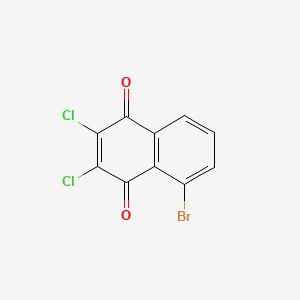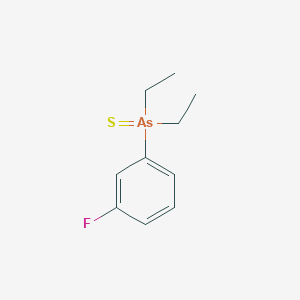
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfanylidene group attached to a 3-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-fluorophenyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of diethylarsine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(phenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(3-chlorophenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54926-23-7 |
|---|---|
Molecular Formula |
C10H14AsFS |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
diethyl-(3-fluorophenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C10H14AsFS/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
UPIWRJWJFUWWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
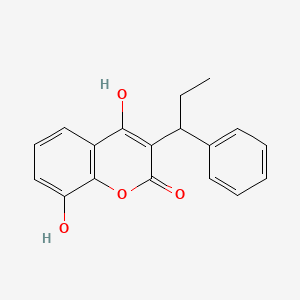
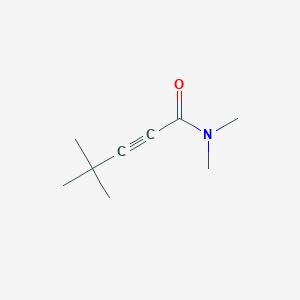

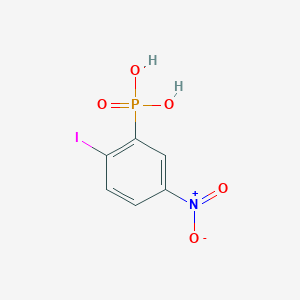

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
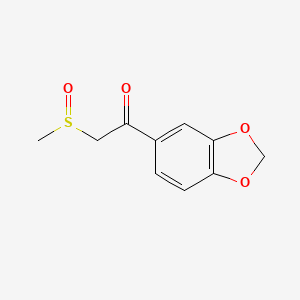
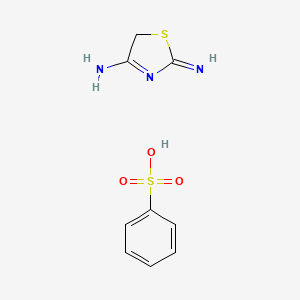
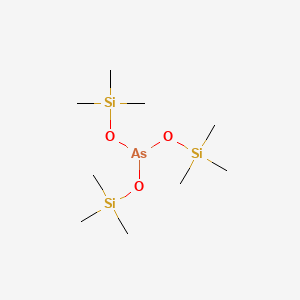
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
